Cas no 865887-16-7 (Ethyl 5-methoxy-1H-indazole-3-carboxylate)

Ethyl 5-methoxy-1H-indazole-3-carboxylate structure
865887-16-7 structure
Nome del prodotto:Ethyl 5-methoxy-1H-indazole-3-carboxylate
Numero CAS:865887-16-7
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD06659782
CID:718819
PubChem ID:34178662

Ethyl 5-methoxy-1H-indazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 5-methoxy-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 5-methoxy-, ethyl ester
    • 5-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
    • ethyl 5-methoxyindazole-3-carboxylate
    • Ethyl 5-methoxy-1H-indazole-3-carboxylate (ACI)
    • DTXSID80653033
    • 865887-16-7
    • MFCD06659782
    • DB-076692
    • SCHEMBL493081
    • CS-0151651
    • 5-Methoxy-1H-indazole-3-carboxylic acid ethyl ester
    • AKOS022185860
    • E73961
    • BS-49899
    • AB26294
    • ETHYL5-METHOXY-1H-INDAZOLE-3-CARBOXYLATE
    • SY343651
    • MDL: MFCD06659782
    • Inchi: 1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
    • Chiave InChI: LFWBFXSJXLTAIJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=C(C=2)OC)NN=1)OCC

Proprietà calcolate

  • Massa esatta: 220.08500
  • Massa monoisotopica: 220.08479225g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 260
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64.2Ų
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 390.9±22.0 °C at 760 mmHg
  • Punto di infiammabilità: 190.2±22.3 °C
  • PSA: 64.21000
  • LogP: 1.74820
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Ethyl 5-methoxy-1H-indazole-3-carboxylate Informazioni sulla sicurezza

Ethyl 5-methoxy-1H-indazole-3-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-methoxy-1H-indazole-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D968147-100mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 95%
100mg
$175 2024-07-28
Chemenu
CM245451-250mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 97%
250mg
$63 2023-02-17
Chemenu
CM245451-1g
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 97%
1g
$157 2023-02-17
TRC
E940703-100mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7
100mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D968147-1g
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 95%
1g
$240 2024-07-28
eNovation Chemicals LLC
D968147-5g
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 95%
5g
$890 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0190-250mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 98%
250mg
1687.6CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0190-50mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 98%
50mg
¥961.83 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0190-500mg
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 98%
500mg
¥1302.85 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222291-1g
Ethyl 5-methoxy-1H-indazole-3-carboxylate
865887-16-7 98%
1g
¥568.00 2024-04-28

Ethyl 5-methoxy-1H-indazole-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
2.2 Reagents: Sodium carbonate ;  neutralized, rt
Riferimento
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
4.2 Reagents: Sodium carbonate ;  neutralized, rt
Riferimento
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
3.2 Reagents: Sodium carbonate ;  neutralized, rt
Riferimento
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  5 min, rt
1.2 Reagents: Sodium nitrite Solvents: Water ;  cooled; 0.5 h, 10 °C
2.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
5.2 Reagents: Sodium carbonate ;  neutralized, rt
Riferimento
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
Riferimento
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Ethyl 5-methoxy-1H-indazole-3-carboxylate Raw materials

Ethyl 5-methoxy-1H-indazole-3-carboxylate Preparation Products

Ethyl 5-methoxy-1H-indazole-3-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:865887-16-7)Ethyl 5-methoxy-1H-indazole-3-carboxylate
A1043042
Purezza:99%
Quantità:5g
Prezzo ($):275.0